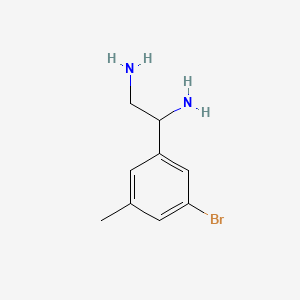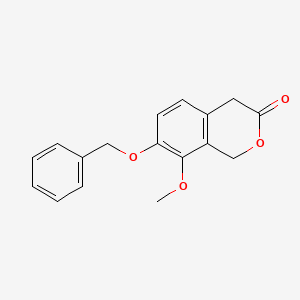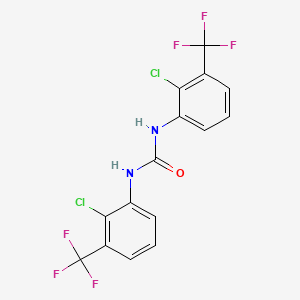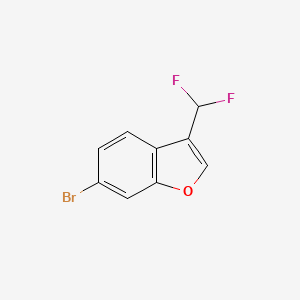
6-Bromo-3-(difluoromethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(difluoromethyl)benzofuran is a chemical compound with the molecular formula C9H5BrF2O. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. The presence of bromine and difluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-3-(difluoromethyl)benzofuran are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(difluoromethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents at the bromine position.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzofuran derivatives, while cross-coupling reactions can introduce complex organic groups.
Aplicaciones Científicas De Investigación
6-Bromo-3-(difluoromethyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(difluoromethyl)benzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)benzofuran: Lacks the bromine atom but shares the difluoromethyl group.
6-Bromo-2-(difluoromethyl)benzofuran: Similar structure but with the difluoromethyl group at a different position.
6-Bromo-3-(trifluoromethyl)benzofuran: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Bromo-3-(difluoromethyl)benzofuran is unique due to the specific positioning of the bromine and difluoromethyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct chemical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H5BrF2O |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
6-bromo-3-(difluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5BrF2O/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,9H |
Clave InChI |
NBZJNINZGRJEEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC=C2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


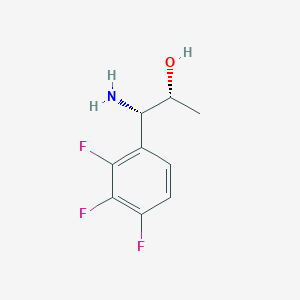
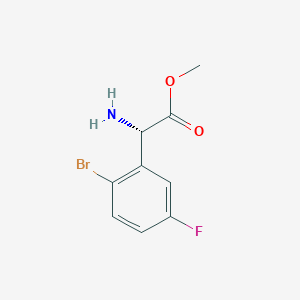
![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)

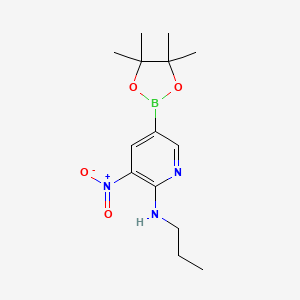

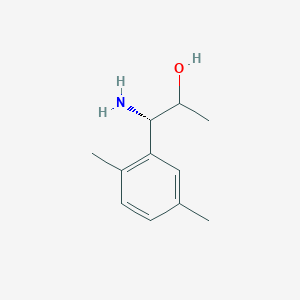

![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
